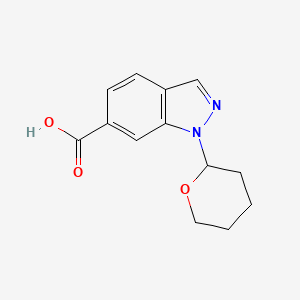

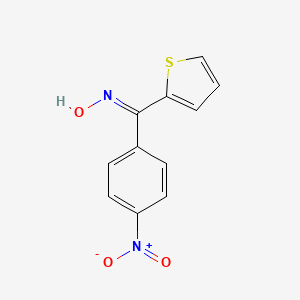

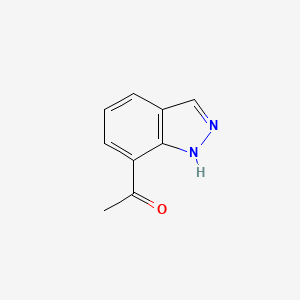

![molecular formula C14H14N2O2 B1386794 Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate CAS No. 1094347-42-8](/img/structure/B1386794.png)

Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate

Overview

Description

Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate, also known as MPA, is a chemical compound that belongs to the class of pyridine derivatives. It has been widely used in scientific research for its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition in Mild Steel

A Schiff base derivative with pyridine rings, closely related to Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate, was synthesized and its corrosion inhibition properties on Q235 mild steel in hydrochloric acid were investigated. The compound was identified as a mixed-type inhibitor, following the Langmuir adsorption isotherm, and its efficiency correlated with its structure through quantum chemical calculations (Ji et al., 2016).

Catalytic Hydroxylation of Alkanes

Diiron(III) complexes incorporating ligands related to Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate have been studied as catalysts for the selective hydroxylation of alkanes, displaying significant turnover numbers and selectivity (Sankaralingam & Palaniandavar, 2014).

Zinc Complexes in Aldol Reactions

Zinc complexes with ligands related to Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate were synthesized and demonstrated to be effective catalysts in aldol reactions, mimicking the active site of zinc-dependent class II aldolases (Darbre et al., 2002).

DNA-PK Inhibition and Anti-Platelet Activity

Compounds structurally similar to Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate were synthesized and evaluated for their DNA-dependent protein kinase (DNA-PK) inhibition and anti-platelet activity. One compound in particular showed promising inhibitory activity with an IC50 value of 10 ± 2 μM (Ihmaid et al., 2012).

Luminescent Properties

Pyridyl substituted compounds closely related to Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate were found to be luminescent in both solution and solid state, with aggregation-enhanced emission (AEE) in aqueous-DMF solution. Their mechanochromic properties and multi-stimuli response were also noted (Srivastava et al., 2017).

Synthesis for Coordination Polymers

The synthesis of Pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, a variant of the target compound, was achieved, and its potential for forming coordination polymers was explored (Wang Xiu-jian, 2009).

Fluorescent Zn(II) Sensors

Compounds with structural similarities to Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate were used in the synthesis of fluorescent Zn(II) sensors, showing potential for biological imaging applications (Nolan et al., 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 2-(pyridin-3-ylmethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)12-6-2-3-7-13(12)16-10-11-5-4-8-15-9-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNNDQUODQPVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

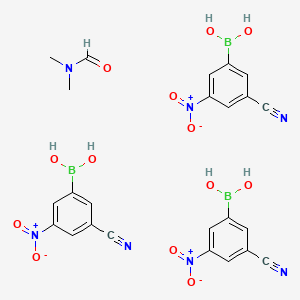

![3-[(3-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386713.png)

![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1386723.png)